Ethyl (S)-2-(1-((tert-butoxycarbonyl)amino)-2-methylpropyl)thiazole-4-carboxylate
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Overview
Description
Ethyl (S)-2-(1-((tert-butoxycarbonyl)amino)-2-methylpropyl)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and a chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(1-((tert-butoxycarbonyl)amino)-2-methylpropyl)thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chiral Center: The chiral center can be introduced using chiral auxiliaries or asymmetric synthesis techniques.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted thiazoles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in drug discovery and development.
Industry: Could be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The Boc-protected amine group may be deprotected under physiological conditions, allowing the free amine to participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate: Lacks the Boc protecting group.
Methyl (S)-2-(1-((tert-butoxycarbonyl)amino)-2-methylpropyl)thiazole-4-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups and chiral center, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24N2O4S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H24N2O4S/c1-7-20-13(18)10-8-22-12(16-10)11(9(2)3)17-14(19)21-15(4,5)6/h8-9,11H,7H2,1-6H3,(H,17,19)/t11-/m0/s1 |
InChI Key |
LTBUKXCAWCXBBD-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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